TAK-653 TAK-653 TAK-653 is under investigation in clinical trial NCT03312894 (Efficacy and Safety of TAK-653 in Treatment-resistant Depression).
Brand Name: Vulcanchem
CAS No.: 1358751-06-0
VCID: VC14428235
InChI: InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3
SMILES: CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol

TAK-653

CAS No.: 1358751-06-0

Cat. No.: VC14428235

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

TAK-653 - 1358751-06-0

Specification

CAS No. 1358751-06-0
Molecular Formula C19H23N3O3S
Molecular Weight 373.5 g/mol
IUPAC Name 9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide
Standard InChI InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3
Standard InChI Key PXJBHEHFVQVDDS-UHFFFAOYSA-N
SMILES CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4
Canonical SMILES CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4

Introduction

Pharmacological Profile and Mechanism of Action

AMPA Receptor Modulation

TAK-653 binds to an allosteric site on the AMPA receptor, stabilizing the agonist-bound open state of the ion channel. This pharmacological action prolongs glutamate-mediated synaptic currents by reducing the rate of receptor desensitization (EC₅₀ = 110 nM) and internalization . Unlike competitive AMPA agonists, TAK-653's PAM activity preserves the receptor's native response dynamics while amplifying endogenous glutamate signaling—a critical feature for maintaining synaptic plasticity and preventing excitotoxicity .

Downstream Signaling Pathways

The compound's therapeutic effects are mediated through AMPA-dependent activation of mammalian target of rapamycin (mTOR) and subsequent upregulation of brain-derived neurotrophic factor (BDNF) . Preclinical models demonstrate that TAK-653 increases:

  • Phosphorylation of mTOR (1.8-fold vs. controls)

  • BDNF expression in the prefrontal cortex (2.1-fold increase)

  • Synaptogenesis markers (PSD-95, synapsin I) within 24 hours

These molecular changes correlate with sustained antidepressant-like behaviors in rodent models, persisting for ≥7 days post-administration .

Pharmacokinetic Characteristics

Absorption and Distribution

Phase 1 data (NCT02561156) reveal linear pharmacokinetics across doses of 0.5–6 mg :

Parameter0.5 mg6 mg
Cₘₐₓ (ng/mL)2.1 ± 0.425.3 ± 3.8
Tₘₐₓ (h)2.5 ± 0.62.8 ± 0.7
AUC₀–∞ (ng·h/mL)48.2 ± 9.1576.4 ± 89.3
Vd/F (L/kg)1.2 ± 0.31.1 ± 0.2

TAK-653 demonstrates 92% plasma protein binding and crosses the blood-brain barrier, with cerebrospinal fluid concentrations reaching 18% of plasma levels within 4 hours .

Metabolism and Elimination

The compound undergoes hepatic metabolism primarily via CYP3A4 (78%) and CYP2D6 (15%), producing three inactive metabolites . Renal excretion accounts for <10% of the administered dose, with a mean terminal half-life of 40.2 hours (range: 33.1–47.8 h) permitting once-daily dosing . Population pharmacokinetic models show no clinically significant interactions with age (18–65 years), sex, or mild hepatic impairment .

Clinical Research Findings

Neurophysiological Effects in Healthy Volunteers

A randomized, double-blind, placebo-controlled crossover study (n=24) assessed TAK-653's central nervous system (CNS) effects using the NeuroCart battery :

  • Saccadic Peak Velocity (SPV):

    • 0.5 mg: +19.49°/s (95% CI: 5.98–32.99; p=0.02)

    • 6 mg: +15.40°/s (1.91–28.90; p=0.06)

  • Adaptive Tracking (% improvement):

    • 6 mg: +1.68% (0.51–2.84; p=0.02)

  • Stroop Test Performance:

    • Congruent vs. incongruent RT difference: +22.0 ms (4.0–40.0; p=0.05)

    • Correct incongruent responses: −0.3 errors (−0.5–−0.1; p=0.02)

These findings suggest dose-dependent enhancements in attention, psychomotor speed, and executive function without subjective drug effects on Bond-Lader Visual Analog Scales .

Cortical Excitability Biomarkers

Transcranial magnetic stimulation (TMS) revealed increased motor-evoked potential (MEP) amplitudes following TAK-653 administration :

DoseMEP Amplitude Changep-value
0.5 mg+28.4%0.03
6 mg+34.1%0.01

The MEP increases correlated with improvements in adaptive tracking (r=0.61, p<0.01), supporting AMPA potentiation as a mechanism for enhanced cortical excitability .

Adverse EventPlacebo (n=24)TAK-653 0.5 mg (n=24)TAK-653 6 mg (n=24)
Headache12.5%16.7%20.8%
Dizziness4.2%8.3%12.5%
Nausea0%4.2%8.3%
Insomnia0%0%4.2%

No severe adverse events, QTc prolongation >30 ms, or laboratory abnormalities were reported .

CNS Stimulation Profile

Comparative analysis with psychostimulants shows distinct effects :

ParameterTAK-653 6 mgModafinil 200 mgd-amphetamine 10 mg
SPV change+15.4°/s+42.1°/s+58.3°/s
Body sway−0.3 cm+2.1 cm+3.8 cm
Subjective high0/242/2418/24

This profile suggests TAK-653 enhances cognitive performance without typical stimulant side effects like postural instability or euphoria .

Comparative Analysis with Current Antidepressants

Mechanistic Advantages Over SSRIs

Unlike selective serotonin reuptake inhibitors (SSRIs) that require weeks for neuroplastic changes, TAK-653 induces rapid synaptic modifications:

ParameterTAK-653 (Single Dose)Escitalopram (8 Weeks)
BDNF increase2.1× baseline1.3× baseline
mTOR activation1.8× baselineNo change
Response latency24–48 h14–28 days

Differentiation from Ketamine

While both agents target glutamatergic pathways, key distinctions emerge :

CharacteristicTAK-653Ketamine
Primary targetAMPA PAMNMDA antagonist
Psychotomimetic effectsNone observed60–70% incidence
Duration of effect≥7 days3–7 days
Abuse liabilityNone detectedSchedule III

Future Research Directions

Ongoing Clinical Development

TAK-653 is currently in Phase 2 trials for MDD (NCT04880173) and TRD (NCT04935882), evaluating:

  • Efficacy metrics (MADRS, HAM-D) at 6-week endpoints

  • Biomarker correlations (BDNF, mTOR activity)

  • Long-term safety over 52 weeks

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